Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters. It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate typically involves the reaction of 3-pyridinecarboxaldehyde with methylamine to form an intermediate, which is then esterified with ethyl chloroacetate. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures around 50-70°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylamino)-2-(pyridin-2-yl)acetate: Similar structure but with the pyridine ring at a different position.
Ethyl 2-(methylamino)-2-(pyridin-4-yl)acetate: Another positional isomer.
Methyl 2-(methylamino)-2-(pyridin-3-yl)acetate: Similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the pyridine ring and the type of ester group can significantly impact the compound’s properties and applications.
Biological Activity
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate, a pyridine derivative, has garnered attention for its diverse biological activities. This compound features a unique structure that includes a pyridine ring and a methylamino group, contributing to its potential therapeutic applications. The following sections detail its biological activity, including antimicrobial and anticancer properties, supported by research findings and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2
- Molecular Weight : Approximately 210.24 g/mol
- Structural Features : Contains a pyridine ring, methylamino group, and ethyl acetate moiety.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microorganisms, demonstrating effectiveness in inhibiting growth.
Key Findings:
- Inhibition of Microorganisms : The compound shows promise in inhibiting both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Candida albicans | 0.0048 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may act as an inhibitor of specific cancer-related pathways.
Research Insights:
- Cell Growth Inhibition : this compound has shown activity in inhibiting cell growth in various cancer cell lines.
- Mechanism of Action : Although the exact molecular mechanisms are not fully elucidated, it is believed to interact with specific receptors or enzymes involved in tumor growth regulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar pyridine derivatives.
Compound Name | Structure Description | Biological Activity Profile |
---|---|---|
Methyl 2-(pyridin-4-yl)acetate | Similar structure but with a different position on the pyridine ring | Different antimicrobial profile |
Ethyl 2-(pyridin-3-yl)acetate | Similar structure but with an ethyl ester group instead of a methyl ester group | Variations in solubility and reactivity |
2-(Methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | More complex derivative used in synthesis | Enhanced reactivity due to additional functional groups |
The biological activity of this compound may involve several biochemical pathways:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors could influence cellular signaling and metabolism.
- Cellular Effects : Changes in gene expression and metabolic flux have been observed, indicating a multifaceted mechanism of action .
Case Studies and Experimental Evidence
Several studies have documented the biological effects of this compound:
-
Antimicrobial Study : A study demonstrated its effectiveness against E. coli and S. aureus, highlighting its potential as a broad-spectrum antimicrobial agent .
- Results : Complete inhibition within 8 hours at specific concentrations.
- Anticancer Research : Preclinical studies indicated significant cell growth inhibition in various cancer cell lines, suggesting its potential role in cancer therapy .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8/h4-7,9,11H,3H2,1-2H3 |
InChI Key |
FIOOFGLZYWXLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)NC |
Origin of Product |
United States |
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